molecular formula C9H11ClN2 B2402329 4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine CAS No. 1532395-19-9

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine

Cat. No.: B2402329
CAS No.: 1532395-19-9
M. Wt: 182.65
InChI Key: SWDXLKSMRZROJK-UHFFFAOYSA-N
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Description

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine (CCMP) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical properties. CCMP belongs to the class of pyrimidine derivatives and has a molecular formula of C10H12ClN3. This compound is widely used in the field of medicinal chemistry and drug discovery due to its potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Precursor Applications

4,6-Dihydroxy-2-methylpyrimidine, closely related to the target compound, serves as an essential precursor in the synthesis of products with high explosive and medicinal value. The process chemistry involved in its synthesis, which includes the condensation of acetamidinium chloride and diethyl malonate, has been extensively studied. This research paves the way for the development of economic and quality-assured production processes for related pyrimidine compounds (Patil, Jadhav, Radhakrishnan, & Soman, 2008).

Role in Pharmaceutical Synthesis

4,6-Dichloro-2-methylpyrimidine, a compound with a structure similar to the target, is recognized as a significant intermediate in the synthesis of the anticancer drug dasatinib. The synthesis process, optimal conditions, and various stages, including cyclization and chlorination, have been thoroughly investigated, highlighting the compound's vital role in pharmaceutical applications (Guo Lei-ming, 2012).

Antiviral and Antituberculous Activity

Research has unveiled the antiviral and antituberculous potential of certain pyrimidine derivatives. For instance, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, with structural resemblance to the target compound, have demonstrated marked inhibitory effects on retrovirus replication in cell culture. This discovery could be pivotal for developing new therapeutic strategies against viruses like HIV (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003). Furthermore, 4-arylamino-2-(2-acetoxyethyl)amino-6-methylpyrimidines, another derivative, have been found to exhibit a pronounced antituberculous effect, underscoring the compound's potential in tuberculosis treatment (Erkin & Krutikov, 2007).

Antimicrobial Properties

Certain substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives, structurally akin to the target compound, have demonstrated significant antibacterial and antifungal activity. These compounds, through their interaction with various bacterial and fungal strains, showcase the potential of pyrimidine derivatives as effective antimicrobial agents (Vijaya Laxmi, Ravi, & Nath, 2019).

Structural and Quantum Chemical Studies

The structural and quantum chemical aspects of pyrimidine derivatives, including those similar to the target compound, have been extensively studied. For example, the supramolecular cocrystal of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzoic acid has been synthesized, and its structural determinations, along with quantum chemical investigations, have been conducted. These studies not only provide insights into the chemical properties of these compounds but also lay the groundwork for future pharmaceutical and industrial applications (Khalib, Thanigaimani, Arshad, & Razak, 2015).

Properties

IUPAC Name

4-chloro-2-(cyclopropylmethyl)-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-4-8(10)12-9(11-6)5-7-2-3-7/h4,7H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDXLKSMRZROJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CC2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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